PI3K/Hdac-IN-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

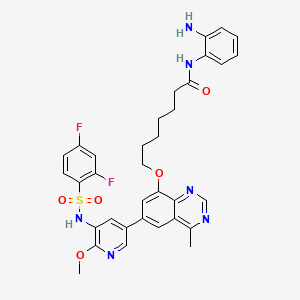

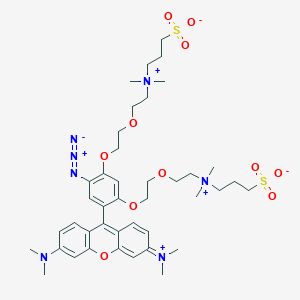

PI3K/Hdac-IN-3 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By simultaneously inhibiting PI3K and HDAC, this compound can modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis .

Méthodes De Préparation

The synthesis of PI3K/Hdac-IN-3 involves integrating the pharmacophores of PI3K and HDAC inhibitors. The structure of the PI3K pharmacophore is based on a quinazoline skeleton, which is linked to the HDAC inhibitory functionality . The synthetic route typically involves the following steps:

Formation of the quinazoline core: This step involves the cyclization of appropriate precursors under specific conditions.

Incorporation of the HDAC inhibitory moiety: This is achieved by linking the HDAC inhibitory group to the quinazoline core through a suitable linker.

Final modifications: These include purification and characterization of the final compound to ensure its efficacy and purity.

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

PI3K/Hdac-IN-3 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.

Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

PI3K/Hdac-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: This compound has shown promise in inhibiting tumor cell growth and enhancing the efficacy of immunotherapy by inducing immunogenic ferroptosis

Cell Signaling Studies: The compound is used to study the PI3K and HDAC signaling pathways, providing insights into their roles in cell proliferation, survival, and apoptosis.

Drug Development: This compound serves as a lead compound for developing new dual inhibitors with improved efficacy and reduced side effects.

Mécanisme D'action

PI3K/Hdac-IN-3 exerts its effects by simultaneously inhibiting PI3K and HDAC. The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . On the other hand, HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis . The dual inhibition of these pathways results in synergistic effects, enhancing the compound’s anticancer activity .

Comparaison Avec Des Composés Similaires

PI3K/Hdac-IN-3 is unique due to its dual inhibitory action on both PI3K and HDAC. Similar compounds include:

Compound 23: Another dual PI3K/HDAC inhibitor that has shown significant antiproliferative activity against hematologic tumors.

CUDC-907: A novel dual PI3K and HDAC inhibitor used in the treatment of prostate cancer.

These compounds share similar mechanisms of action but differ in their specific molecular targets, efficacy, and potential side effects.

Propriétés

Formule moléculaire |

C34H34F2N6O5S |

|---|---|

Poids moléculaire |

676.7 g/mol |

Nom IUPAC |

N-(2-aminophenyl)-7-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-methylquinazolin-8-yl]oxyheptanamide |

InChI |

InChI=1S/C34H34F2N6O5S/c1-21-25-15-22(23-16-29(34(46-2)38-19-23)42-48(44,45)31-13-12-24(35)18-26(31)36)17-30(33(25)40-20-39-21)47-14-8-4-3-5-11-32(43)41-28-10-7-6-9-27(28)37/h6-7,9-10,12-13,15-20,42H,3-5,8,11,14,37H2,1-2H3,(H,41,43) |

Clé InChI |

KSQGUTYIJILXDH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCC(=O)NC3=CC=CC=C3N)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=C(C=C(C=C5)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)

![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)

![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)

![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)